2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate is a complex organic compound with the molecular formula C15H18N4O6. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate typically involves the reaction of nicotinic acid derivatives with tert-butoxycarbonyl hydrazine and 2,5-dioxopyrrolidin-1-yl esters. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the hydrazinyl group is replaced by other nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, including its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate can be compared with similar compounds such as:
- 2,5-Dioxopyrrolidin-1-yl 2-(((tert-butoxycarbonyl)amino)oxy)acetate
- 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)phenylalaninate These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific hydrazinyl and nicotinate moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H18N4O6 |
---|---|
Molecular Weight |
350.33 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H18N4O6/c1-15(2,3)24-14(23)18-17-12-9(5-4-8-16-12)13(22)25-19-10(20)6-7-11(19)21/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,18,23) |
InChI Key |
BTDGBACPXUPOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=C(C=CC=N1)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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